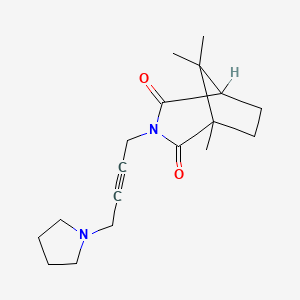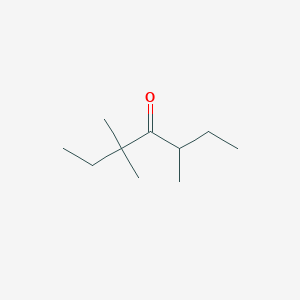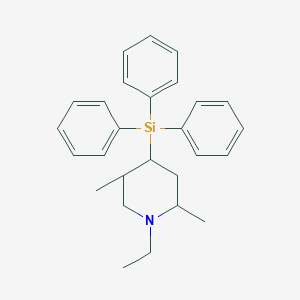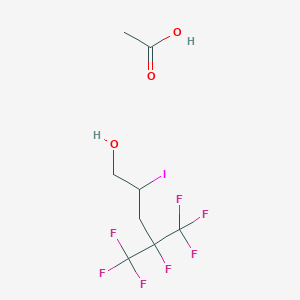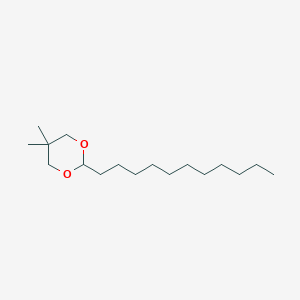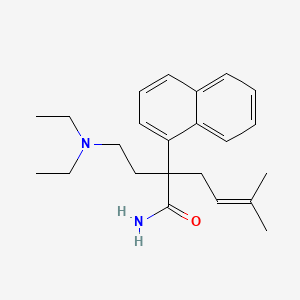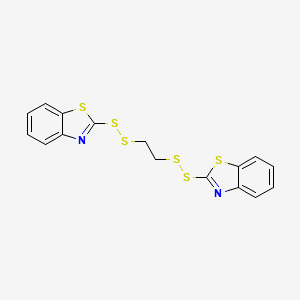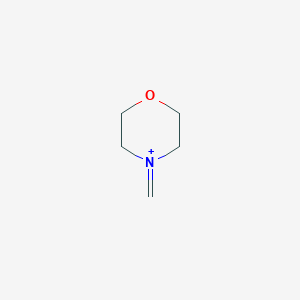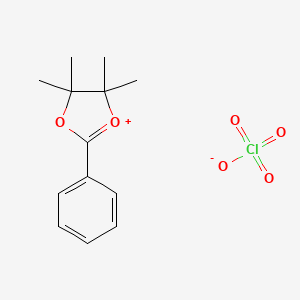![molecular formula C9H10 B14667301 Tricyclo[4.2.1.0(2,5)]non-2(5)-ene CAS No. 41487-78-9](/img/structure/B14667301.png)
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene is a unique organic compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]non-2(5)-ene typically involves the use of norbornene derivatives. One notable method includes the ruthenium-catalyzed [2+2] cross-addition of norbornene derivatives and dimethyl acetylenedicarboxylate . This reaction is carried out under specific conditions using [H₂Ru(PPh₃)₄] as the catalyst.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes involving norbornene derivatives and specific catalysts like ruthenium complexes provide a foundation for potential large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions involving common reagents can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can result in the formation of reduced tricyclic compounds.
Scientific Research Applications
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: The compound’s unique structure makes it a candidate for studying new therapeutic agents.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0(2,5)]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: This compound has a similar tricyclic structure but differs in its chemical properties and reactivity.
Tricyclo[4.2.2.0(2,5)]dec-2(5)-ene: Another related compound with a different ring structure and chemical behavior.
Uniqueness
Tricyclo[4210(2,5)]non-2(5)-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
41487-78-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
tetracyclo[4.2.1.01,6.02,5]non-2(5)-ene |
InChI |
InChI=1S/C9H10/c1-2-7-6(1)8-3-4-9(7,8)5-8/h1-5H2 |
InChI Key |
RSXOZYQTOYIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C34C2(C3)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


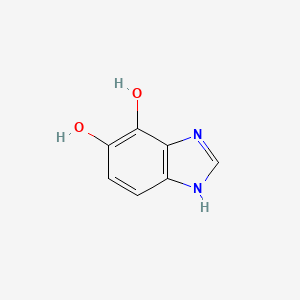
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
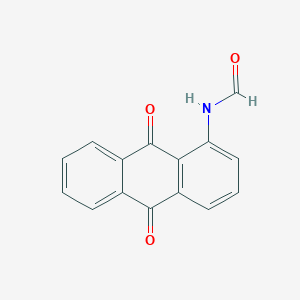
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
